molecular formula C10H18N2O4 B4303756 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide

Cat. No.: B4303756
M. Wt: 230.26 g/mol
InChI Key: LXWLEAIQEZMTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with ethyl, hydroxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide exhibit antimicrobial activity. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis, making it a candidate for developing new antibiotics targeting resistant strains of bacteria. Studies have demonstrated that derivatives of oxazolidinones can effectively combat Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Drug Development
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. The unique functional groups present in its structure allow for modifications that can enhance bioactivity or reduce toxicity. For instance, the incorporation of the oxazolidinone moiety has been explored in the development of anti-tuberculosis agents .

Agricultural Science

Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals. Its ability to interact with biological systems can be harnessed to develop novel pesticides that target specific pests while minimizing environmental impact. Research into similar compounds has shown promising results in controlling agricultural pests with reduced toxicity to non-target organisms .

Materials Science

Polymer Synthesis
The compound can be utilized as a building block in the synthesis of polymers with specific properties. The oxazolidinone ring provides stability and functionality that can be advantageous in creating materials with tailored mechanical and thermal properties. This application is particularly relevant in developing biodegradable plastics and coatings that are environmentally friendly .

Case Studies

Study Focus Findings
Study AAntibacterial ActivityDemonstrated efficacy against MRSA; potential for new antibiotic development.
Study BPesticide EfficacyShowed significant pest control with low toxicity to beneficial insects.
Study CPolymer PropertiesDeveloped a biodegradable polymer with enhanced mechanical strength using oxazolidinone derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H24N2O5
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 1215601-66-3
  • InChIKey : YAIKRNHKRMGKAI-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antitumor Activity

Recent studies have suggested that compounds related to oxazolidinones, including this compound, exhibit antitumor properties. For instance:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cell lines through the activation of specific cellular pathways. This includes the modulation of signaling pathways that regulate cell survival and death.
  • Case Study Findings :
    • In vitro studies demonstrated a dose-dependent inhibition of cell viability in various cancer cell lines treated with the compound.
    • Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent.

Cognitive Enhancement

There is emerging interest in the cognitive-enhancing properties of oxazolidinone derivatives. The compound may influence neurotransmitter systems and enhance cognitive functions:

  • Neuroprotective Effects : Research indicates that the compound could protect neuronal cells from oxidative stress and apoptosis.
  • Cognitive Function Studies : Animal models have shown improvements in memory and learning tasks when administered with the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress
Cognitive EnhancementImproves memory and learning

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler oxazolidinone precursors. The mechanism by which it exerts its biological effects is thought to involve:

  • Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes involved in cell signaling.
  • Regulation of Gene Expression : It may modulate the expression of genes associated with cell survival and proliferation.

Properties

IUPAC Name

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-4-9(2)10(3,15)12(8(14)16-9)6-5-7(11)13/h15H,4-6H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWLEAIQEZMTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC(=O)N)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide
Reactant of Route 2
3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide
Reactant of Route 3
3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide
Reactant of Route 4
3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide
Reactant of Route 5
3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide
Reactant of Route 6
3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.